3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[221]heptane-2-carboxylic acid is a complex organic compound featuring a bicyclo[221]heptane core
Properties
IUPAC Name |
3-[[[2-(4-tert-butylphenoxy)acetyl]amino]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5/c1-21(2,3)14-6-8-15(9-7-14)28-11-16(24)22-23-19(25)17-12-4-5-13(10-12)18(17)20(26)27/h6-9,12-13,17-18H,4-5,10-11H2,1-3H3,(H,22,24)(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWFOLYCIDAGJGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C2C3CCC(C3)C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the tert-butylphenoxy group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with 4-tert-butylphenol under appropriate conditions.
Acetylation and hydrazinylation:
Final coupling: The final step involves coupling the intermediate with the carboxylic acid group under suitable conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Tert-butyl alcohol derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[22
Medicinal Chemistry: The compound’s unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: Its structural properties could be useful in the design of new materials with specific mechanical or chemical properties.
Biological Research: The compound can be used as a probe to study various biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the bicyclo[2.2.1]heptane core provides structural rigidity. This combination allows the compound to modulate the activity of enzymes or receptors involved in various biochemical pathways.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane derivatives: These compounds share the same core structure but differ in their substituents.
Phenoxyacetic acid derivatives: These compounds have a similar phenoxy group but lack the bicyclo[2.2.1]heptane core.
Uniqueness: 3-({2-[(4-Tert-butylphenoxy)acetyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the combination of the bicyclo[2.2.1]heptane core and the phenoxyacetic acid moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
